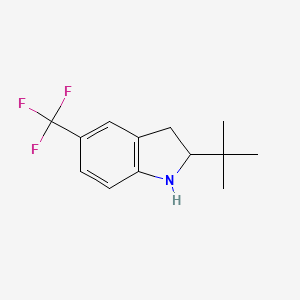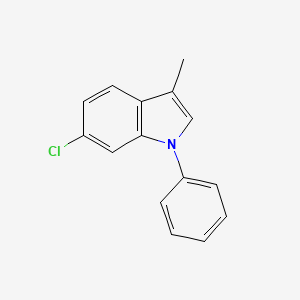
(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol is an organic compound with a unique structure that includes a triethylsilyl group, a hydroxyl group, and an alkyne
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol typically involves the use of organosilicon chemistry. One common method involves the reaction of a suitable alkyne with a triethylsilyl chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The triethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed for reduction.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkene or alkane.
Wissenschaftliche Forschungsanwendungen
(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol involves its interaction with various molecular targets and pathways. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydroxyl and alkyne groups provide sites for further functionalization and modification, enabling the compound to exert its effects through different pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-2,3-dimethyl-3-trimethylsilyloxypent-4-yn-2-ol: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(3R)-2,3-dimethyl-3-tert-butyldimethylsilyloxypent-4-yn-2-ol: Contains a tert-butyldimethylsilyl group.
(3R)-2,3-dimethyl-3-triisopropylsilyloxypent-4-yn-2-ol: Features a triisopropylsilyl group.
Uniqueness
The uniqueness of (3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol lies in its specific combination of functional groups, which provides a balance of stability and reactivity. The triethylsilyl group offers steric protection and enhances the compound’s solubility in organic solvents, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H26O2Si |
|---|---|
Molekulargewicht |
242.43 g/mol |
IUPAC-Name |
(3R)-2,3-dimethyl-3-triethylsilyloxypent-4-yn-2-ol |
InChI |
InChI=1S/C13H26O2Si/c1-8-13(7,12(5,6)14)15-16(9-2,10-3)11-4/h1,14H,9-11H2,2-7H3/t13-/m1/s1 |
InChI-Schlüssel |
IPQOGPLZIKXPEZ-CYBMUJFWSA-N |
Isomerische SMILES |
CC[Si](CC)(CC)O[C@](C)(C#C)C(C)(C)O |
Kanonische SMILES |
CC[Si](CC)(CC)OC(C)(C#C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)


![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)







